![molecular formula C13H14N2O2S2 B2913126 (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 301357-21-1](/img/structure/B2913126.png)
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid” is a chemical compound with a molecular weight of 277.34 and a molecular formula of C13H15N3O2S . It’s used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.34 . Other physical and chemical properties such as melting point, boiling point, or solubility are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives synthesized from thienopyrimidin compounds demonstrate significant antimicrobial activities. For instance, Sabry et al. (2013) reported on the synthesis and antimicrobial activities of new imide and Schiff's base derivatives from bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20: 4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines. These compounds exhibited good antimicrobial activities, comparable to known antibiotics like streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).
Aldose Reductase Inhibitory Activity
Ogawva et al. (1993) synthesized and evaluated a series of 2,4-dioxo-thieno[2,3-d], [3,2-d], and [3,4-d]pyrimidin-1-acetic acids with a benzyl moiety at the N-3 position for their aldose reductase inhibitory activity. This enzyme is a target for the treatment of diabetic complications. Some of these compounds showed potent inhibitory activity, highlighting the potential of thienopyrimidin derivatives in managing diabetes-related conditions (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a significant area of application for thienopyrimidin derivatives. Various studies have explored the synthesis of new heterocyclic structures using thienopyrimidin as a core structure or starting material. For example, Rudyakova et al. (2008) synthesized (1H-pyrrol-2-ylsulfanyl)alkanoic acids, demonstrating the versatility of thienopyrimidin derivatives in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Rudyakova, Mirskova, & Levkovskaya, 2008).
Pharmacological Activities
Thienopyrimidin derivatives have been studied for various pharmacological activities, including analgesic and antiparkinsonian effects. Ouf et al. (2008) synthesized a series of pyrimidinones, thienopyrimidines, and their derivatives using N-methylindolyl acetic acid as a starting material. The pharmacological screening of these compounds revealed significant analgesic and antiparkinsonian activities, comparable to reference drugs like Voltarene® and Benzatropine® (Ouf, Amr, & Fayed, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDIDHOTLLUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.